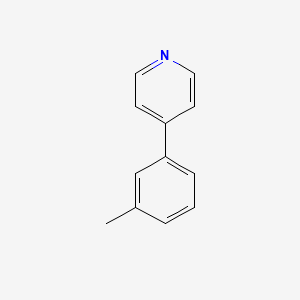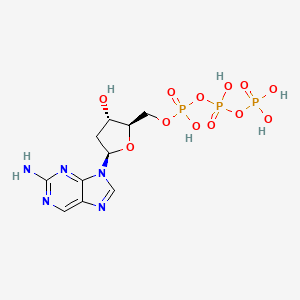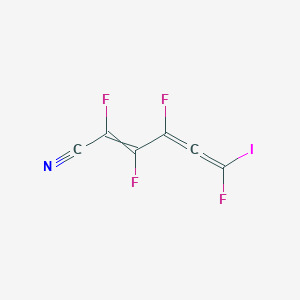![molecular formula C16H20N4 B14170882 3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-36-2](/img/structure/B14170882.png)
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrazole and a pyrrolopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine typically involves the formation of the pyrazole and pyrrolopyridine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or pyrrolopyridine rings .
科学的研究の応用
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
作用機序
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites on proteins and other biomolecules .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares the pyrrolopyridine core but lacks the pentyl and methyl substituents.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another heterocyclic compound with similar structural features.
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the pentyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
特性
CAS番号 |
923583-36-2 |
|---|---|
分子式 |
C16H20N4 |
分子量 |
268.36 g/mol |
IUPAC名 |
3-(1-methylpyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H20N4/c1-3-4-5-6-12-7-14-15(10-18-16(14)17-8-12)13-9-19-20(2)11-13/h7-11H,3-6H2,1-2H3,(H,17,18) |
InChIキー |
SSGRPEOLYIHAEU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC2=C(NC=C2C3=CN(N=C3)C)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)

![[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14170831.png)
![8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170841.png)
![8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine](/img/structure/B14170843.png)



![N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide](/img/structure/B14170872.png)
![Ethyl (2Z)-2-[(2,6-difluorobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14170878.png)
